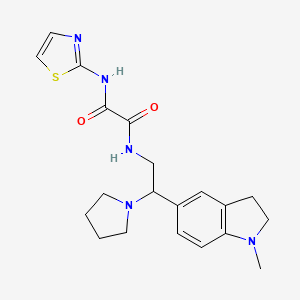
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a useful research compound. Its molecular formula is C20H25N5O2S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a synthetic organic compound with a complex structure that suggests potential pharmacological activities. The compound features an oxalamide functional group, which is often associated with biological activity, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H25N5O2S, with a molecular weight of approximately 399.5 g/mol. The structural components include:
- Indoline moiety : Known for its interactions with various biological targets, particularly G protein-coupled receptors (GPCRs).
- Pyrrolidine group : Often contributes to the compound's ability to modulate neurotransmitter systems.
- Thiazole ring : Associated with diverse biological activities, including antimicrobial and anticancer properties.
Pharmacological Properties
Research indicates that compounds similar to this compound may exhibit several pharmacological activities:
- Kinase Inhibition : The oxalamide group is frequently found in kinase inhibitors, suggesting that this compound may inhibit various kinases involved in cellular signaling pathways. This could have implications for cancer treatment and other diseases characterized by dysregulated kinase activity.
- G Protein-Coupled Receptor Modulation : The indole structure may allow for interactions with GPCRs, which play crucial roles in numerous physiological processes including mood regulation, pain perception, and immune responses.
- Antimicrobial Activity : Compounds containing thiazole rings have demonstrated antimicrobial properties, indicating potential utility in treating infections .
- Neuroprotective Effects : Given the presence of the pyrrolidine moiety, there may be neuroprotective effects, particularly in conditions like neurodegenerative diseases where modulation of neurotransmitter systems is beneficial.
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Specific Kinases : By blocking kinase activity, the compound may disrupt signaling pathways that promote tumor growth or inflammation.
- Receptor Binding Affinity : Its ability to bind to GPCRs can lead to altered signaling cascades that affect cellular responses.
Propriétés
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-24-10-6-15-12-14(4-5-16(15)24)17(25-8-2-3-9-25)13-22-18(26)19(27)23-20-21-7-11-28-20/h4-5,7,11-12,17H,2-3,6,8-10,13H2,1H3,(H,22,26)(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUWIXUFJNUXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NC=CS3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














